Head-to-Head Binding Affinity Comparison: DRI-C25441 vs. DRI-C21045 and DRI-C21041
In a direct head-to-head comparison reported in the primary medicinal chemistry publication, DRI-C25441 exhibits an IC50 of 0.36 μM for inhibiting the CD40–CD40L interaction, positioning it as an intermediate-potency compound within the DRI-C series [1]. The analog DRI-C21045 demonstrates superior potency with an IC50 of 0.17 μM, while DRI-C21041 shows an IC50 of 0.31 μM [1].
| Evidence Dimension | Binding inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.36 μM |
| Comparator Or Baseline | DRI-C21045: 0.17 μM; DRI-C21041: 0.31 μM |
| Quantified Difference | DRI-C25441 is 2.1-fold less potent than DRI-C21045 and 1.2-fold less potent than DRI-C21041 |
| Conditions | Cell-free in vitro binding inhibition assay using recombinant CD40 and CD40L proteins |
Why This Matters
This quantitative potency difference allows researchers to select the appropriate compound for dose-response studies where a specific inhibitory window is desired, or when comparing functional effects across a potency gradient.
- [1] Chen J, et al. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction. J Med Chem. 2017;60(21):8906-8922. View Source
